

Comprehensive Spectroscopic Guide: Benzo[c]phenanthren-3-ol[1]

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Compound of Interest

Compound Name: *Benzo[c]phenanthren-3-ol*

CAS No.: 22717-95-9

Cat. No.: B1194086

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Executive Summary & Structural Significance

Benzo[c]phenanthren-3-ol (also known as 3-hydroxybenzo[c]phenanthrene, 3-OH-BcP) is a critical phenolic metabolite of benzo[c]phenanthrene (BcP).[1] Its significance lies in its structural topology; BcP is the smallest polycyclic aromatic hydrocarbon (PAH) to exhibit helicity due to the steric repulsion between the protons at the 1 and 12 positions (the "fjord" region).[1]

This steric strain prevents the molecule from achieving planarity, creating a chiral helical structure. The 3-hydroxyl derivative is a pivotal intermediate in the metabolic activation pathway leading to the formation of fjord-region diol epoxides, which are potent mutagens and carcinogens.[1][2]

Structural Parameters[1][3][4][5][6][7][8][9][10]

- Formula:
- Molecular Weight: 244.29 g/mol [1]
- Topological Feature: Fjord-region steric crowding (C1-C12).[1]
- Symmetry:

(Asymmetric due to 3-substitution).

Synthesis & Experimental Protocols

To ensure the integrity of spectroscopic data, the sample must be of high purity. The most authoritative synthesis of 3-OH-BcP was established by Subodh Kumar (1997), utilizing a palladium-catalyzed cross-coupling strategy.^[1] This method avoids the isomeric mixtures common in classical Friedel-Crafts cyclizations.^{[1][3]}

Protocol: Palladium-Catalyzed Assembly

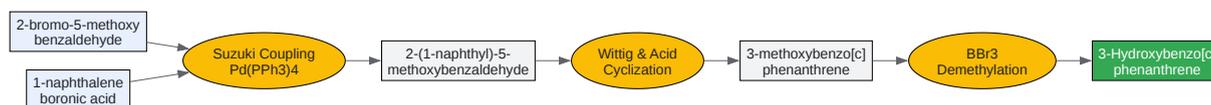
Objective: Synthesize 3-hydroxybenzo[c]phenanthrene via a 3-methoxy precursor.

- Suzuki Coupling (Step 1):
 - Reagents: 2-bromo-5-methoxybenzaldehyde + 1-naphthaleneboronic acid.^{[1][2][4][5]}
 - Catalyst: `ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">`
(3 mol%).
 - Conditions: Reflux in benzene/ethanol/2M

for 12 hours.
 - Product: 2-(1-naphthyl)-5-methoxybenzaldehyde.^{[1][2][4]}
 - Mechanism: The formyl group directs the subsequent cyclization, while the methoxy group protects the oxygen functionality.
- Homologation & Cyclization (Step 2):
 - Reagents: (Methoxymethyl)triphenylphosphonium chloride + Phenyllithium.^[1]
 - Process: Wittig reaction to form the vinyl ether, followed by acid-catalyzed cyclization using Methanesulfonic acid (`ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">`

) in dichloromethane.

- Product: 3-methoxybenzo[c]phenanthrene.[1][4]
- Demethylation (Step 3):
 - Reagent: Boron tribromide () in) in at -78°C.
 - Workup: Quench with water, extract with ethyl acetate.[1]
 - Purification: Recrystallization from benzene/hexane.[1]



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Figure 1: Synthetic pathway for 3-hydroxybenzo[c]phenanthrene via Suzuki coupling and acid-catalyzed cyclization.[1]

Spectroscopic Data Analysis[1][3][6][7]

Nuclear Magnetic Resonance (NMR)

The ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">

NMR spectrum of 3-OH-BcP is characterized by the extreme deshielding of the fjord-region protons (H1 and H12) and the shielding effects of the hydroxyl group on Ring A.

Solvent: ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">

or DMSO-

(Note: DMSO will shift the phenolic OH downfield >9 ppm and broaden signals due to viscosity).

Diagnostic Signals Table (

NMR, 400 MHz,

)

Position	Shift (ngcontent-ng-c2307461527=" "_nghost-ng-c2764567632=" " class="inline ng-star-inserted"> , ppm)	Multiplicity	(Hz)	Assignment Logic
H1	9.05 - 9.15	Doublet (d)	~8.5	Fjord Region. Extreme van der Waals deshielding. Slightly shielded relative to parent BcP due to meta-OH effect.[1]
H12	9.10 - 9.20	Doublet (d)	~8.5	Fjord Region.[1] Unsubstituted ring D. Most downfield signal. [1]
H4	7.15 - 7.25	Doublet (d)	~2.5	Ortho to OH.[1] Significant shielding resonance effect. [1] Appears as a meta-coupled doublet if H2 resolution allows.

H2	6.90 - 7.05	dd	8.5, 2.5	Ortho to OH.[1] Shielded. Coupled to H1 (ortho) and H4 (meta).
H5, H6	7.60 - 7.80	Multiplet	-	K-region protons (Ring B).[1]
OH	5.00 - 5.50	Broad Singlet	-	Exchangeable.[1] Sharpens and shifts in DMSO-

Detailed Interpretation:

- The Fjord Effect: In the parent benzo[c]phenanthrene, H1 and H12 appear at δ 9.15 ppm. In the 3-ol derivative, H1 is meta to the hydroxyl group.[1] The inductive withdrawal of the oxygen might suggest deshielding, but the mesomeric (resonance) donation dominates at ortho/para positions.[1] H1 (meta) is minimally affected, retaining its distinct downfield position.[1]

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- Ring A Pattern: The 3-OH substitution creates an ABX or AMX system for protons H1, H2, and H4.[1] H2 is the most shielded aromatic proton due to being ortho to the OH and not in the fjord.

Mass Spectrometry (MS)

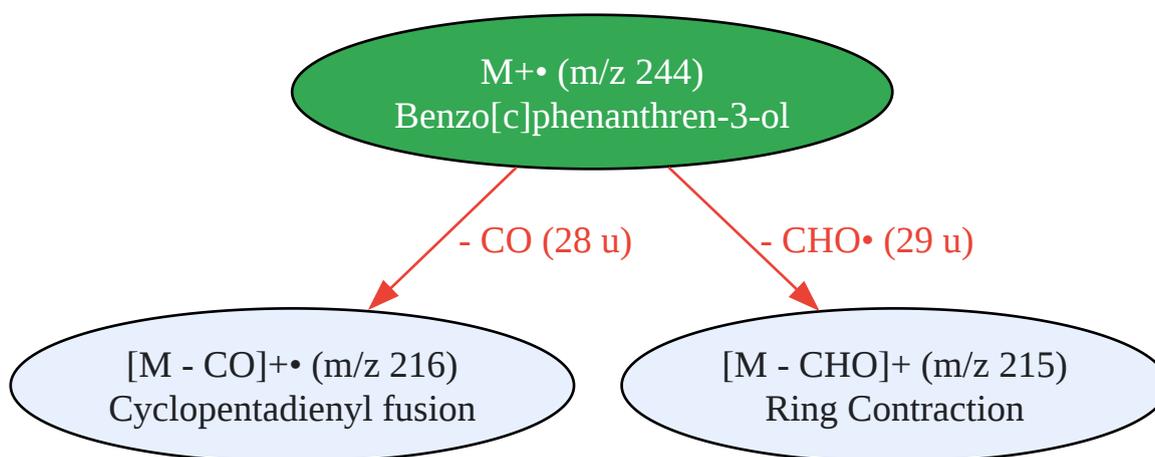
The mass spectrum follows the characteristic fragmentation of polycyclic phenols.[1]

Ionization Mode: Electron Impact (EI, 70 eV).[1]

m/z	Intensity (%)	Fragment Identity	Mechanistic Origin
244	100	ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">	Molecular Ion. Highly stable aromatic radical cation.[1]
216	15 - 25	ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">	Neutral loss of carbon monoxide. Typical of phenols (ring contraction to cyclopentadiene derivative).[1]
215	20 - 30	ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">	Loss of formyl radical. Often involves H-transfer followed by CO loss.[1]
122	< 10	ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">	Doubly charged molecular ion (common in fused aromatics).

Fragmentation Pathway: The stability of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

peak (base peak) confirms the robust fused ring system. The transition from m/z 244 to 215/216 is the primary diagnostic for the phenolic oxygen.



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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Infrared Spectroscopy (IR)

Data typically collected via KBr pellet or thin film.^[1]

- O-H Stretching: ν_{OH} (3400-3600 cm^{-1}) (Broad)

(Broad). The broadness indicates intermolecular hydrogen bonding in the solid state. In dilute solution, a sharp band at ν_{OH} appears.

, a sharp band at ν_{C-H}

appears.

- C-H Aromatic: ν_{C-H} (3000-3100 cm^{-1})

. Weak intensity.

- C=C Aromatic: $\nu_{C=C}$ (1600-2000 cm^{-1})

. Strong skeletal vibrations.^[1]

- C-O Stretching: [ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">](#)
 - . Strong, characteristic of phenolic C-O bond.
- Out-of-Plane Bending: [ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">](#)
 - . Diagnostic of substitution patterns (e.g., adjacent hydrogens on the rings).[\[1\]](#)

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